p-Tolyl phosphorodichloridate
Overview
Description
p-Tolyl phosphorodichloridate: is an organophosphate compound known for its reactivity with various nucleophiles. It is a colorless, transparent liquid that is soluble in organic solvents. This compound is widely used in scientific experiments due to its ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From p-Cresol: One common method involves the reaction of p-cresol with phosphorus oxychloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrially, p-tolyl phosphorodichloridate can be synthesized by reacting p-tolyl alcohol with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Tolyl phosphorodichloridate undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While this compound is primarily involved in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents such as dichloromethane, toluene.
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere.
Major Products:
Phosphoramidates: Formed from reactions with amines.
Phosphorates: Formed from reactions with alcohols.
Phosphorothioates: Formed from reactions with thiols.
Scientific Research Applications
Chemistry:
Synthesis of Organophosphorus Compounds: p-Tolyl phosphorodichloridate is used as a reagent in the synthesis of various organophosphorus compounds, which are important in both academic and industrial research.
Biology and Medicine:
Antimicrobial Agents: Some derivatives of this compound have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents.
Industry:
Pesticides and Herbicides: Organophosphorus compounds derived from this compound are used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of p-tolyl phosphorodichloridate primarily involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the phosphorus atom, leading to the formation of various organophosphorus compounds. This reactivity is facilitated by the presence of the two chlorine atoms, which are good leaving groups .
Comparison with Similar Compounds
- 4-Fluorophenyl phosphorodichloridate
- 4-Chlorophenyl phosphorodichloridate
- 4-Bromophenyl phosphorodichloridate
- 4-Nitrophenyl phosphorodichloridate
Uniqueness:
- Reactivity: p-Tolyl phosphorodichloridate is unique in its reactivity profile due to the presence of the p-tolyl group, which can influence the electronic properties of the compound and affect its reactivity with nucleophiles .
- Applications: The compound’s ability to form a wide range of organophosphorus derivatives makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1-dichlorophosphoryloxy-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O2P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDCKQFKYUESEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007797 | |
Record name | 4-Methylphenyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878-17-1 | |
Record name | p-Tolyl phosphorodichloridate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylphenyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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